Cas no 2137735-84-1 (N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine)

N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine 化学的及び物理的性質
名前と識別子
-
- N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine
- 2137735-84-1
- EN300-737882
-
- インチ: 1S/C10H18N4/c1-8-9(2)14(13-12-8)11-7-10-5-3-4-6-10/h10-11H,3-7H2,1-2H3
- InChIKey: YVZFLHWZRABLLT-UHFFFAOYSA-N
- ほほえんだ: N(CC1CCCC1)N1C(C)=C(C)N=N1
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 42.7Ų
N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737882-1.0g |
N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine |
2137735-84-1 | 1g |
$0.0 | 2023-06-06 |
N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine 関連文献
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2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amineに関する追加情報
Comprehensive Overview of N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine (CAS No. 2137735-84-1)
N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine (CAS No. 2137735-84-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a cyclopentylmethyl group attached to a 1,2,3-triazole core, which is further substituted with 4,5-dimethyl groups. This configuration imparts distinct chemical reactivity and potential biological activity, making it a subject of interest for drug discovery and material science applications.
Recent trends in scientific literature highlight the growing demand for triazole derivatives, particularly those with alkylamine substitutions, as they exhibit versatile pharmacological profiles. Researchers are actively exploring N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine for its potential role in modulating enzyme activity or serving as a building block for more complex molecules. Its CAS No. 2137735-84-1 is frequently cited in patent filings related to heterocyclic chemistry, underscoring its commercial and academic relevance.
From a synthetic chemistry perspective, the compound’s 1,2,3-triazole ring is notable for its stability and ability to participate in click chemistry reactions. This property aligns with the current focus on green chemistry and sustainable synthesis methods, which prioritize efficiency and minimal environmental impact. The 4,5-dimethyl substituents further enhance the compound’s lipophilicity, a critical factor in drug design for improving membrane permeability.
In agrochemical applications, N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine is being investigated for its potential as a crop protection agent. Its structural motifs resemble those found in commercially successful pesticides, prompting studies into its efficacy against plant pathogens. The cyclopentylmethyl moiety, in particular, may contribute to selective binding to biological targets, reducing off-target effects—a key consideration in modern pesticide development.
Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing CAS No. 2137735-84-1, ensuring purity and consistency in research settings. The compound’s solubility in common organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile facilitates its use in high-throughput screening assays, a staple in contemporary drug discovery pipelines.
As the scientific community continues to explore triazole-based compounds, N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine stands out for its adaptability in multidisciplinary research. Its CAS No. 2137735-84-1 serves as a unique identifier in global chemical databases, enabling seamless collaboration across institutions. Future studies may focus on optimizing its synthetic routes or expanding its applications in material science, where heterocyclic frameworks are prized for their electronic properties.
For researchers seeking reliable suppliers of N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine, verifying the compound’s CAS No. 2137735-84-1 is crucial to ensure authenticity. Reputable manufacturers often provide detailed certificates of analysis (CoA), which include data on purity, melting point, and spectroscopic profiles. This transparency aligns with the broader industry shift toward quality-by-design (QbD) principles in chemical production.
In summary, N-(cyclopentylmethyl)-4,5-dimethyl-1H-1,2,3-triazol-1-amine represents a compelling case study in the intersection of medicinal chemistry and agrochemical innovation. Its 1,2,3-triazole core, combined with strategic substitutions, offers a template for designing next-generation bioactive molecules. As interest in small-molecule therapeutics and sustainable agriculture grows, this compound’s versatility ensures its continued prominence in scientific discourse.
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